TLR4 agonist-1 (TEA)
Description
Properties
Molecular Formula |
C87H173N4O15P |
|---|---|
Molecular Weight |
1546.3 g/mol |
IUPAC Name |
(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoate;triethylazanium |
InChI |
InChI=1S/C81H158N3O15P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5;1-4-7(5-2)6-3/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93);4-6H2,1-3H3/t69-,70-,71-,72+,73?,77-,78?,79-,81-;/m1./s1 |
InChI Key |
FFLZJHQACIRPJU-MLBHIVEMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)[O-])NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC.CC[NH+](CC)CC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC.CC[NH+](CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Tlr4 Agonist 1 Tea and Analogues
Foundational Synthetic Routes for Diamino Allose Phosphates
The synthesis of diamino allose phosphate (B84403) (DAP) scaffolds represents a significant step forward in the quest for stable and effective TLR4 agonists. Traditional synthetic TLR4 agonists, often based on lipid A mimetics, contain a labile 3-O-acyl chain that is susceptible to cleavage, leading to a loss of activity. To address this instability, researchers have rationally designed a new class of TLR4 ligands built upon a DAP scaffold, which incorporates a more robust nonhydrolyzable 3-amide bond in place of the conventional 3-ester linkage. inimmune.comnih.gov
A common strategy for the synthesis of these foundational structures involves the use of an orthogonally protected glucosamine (B1671600). This approach typically entails blocking the 4- and 6-positions as a 4,6-di-O-benzylidene group. This protection scheme facilitates further modifications, such as the early introduction of a 3-axial azido (B1232118) group and late-stage derivatization at the fourth position, which are crucial steps in building the diamino allose core. inimmune.com
Optimized Synthesis of TLR4 Agonist-1 (TEA)
TLR4 agonist-1 (TEA), also identified as compound 17a, is a potent TLR4 agonist that induces the production of macrophage inflammatory protein-1β (MIP-1β). medchemexpress.cominvivochem.cn Its optimized synthesis is a key focus of recent research, aiming for both efficiency and scalability in a laboratory setting.
Key Synthetic Steps and Intermediates
The synthesis of TLR4 agonist-1 (TEA) (17a) is achieved through a stereoselective β-glycosylation of a glycosyl donor (compound 9) with N-Cbz L-serine methyl ester (compound 10). inimmune.com This key step is directed by the N-2-benzylformate (Cbz) group. Following the glycosylation, a series of standard protecting group manipulations are performed to yield a crucial intermediate (compound 11). inimmune.com This streamlined approach allows for the efficient construction of the core structure of TLR4 agonist-1 (TEA).
Structure-Activity Relationship (SAR) Analysis of TLR4 Agonist-1 (TEA) Analogues
The biological activity of TLR4 agonists is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for designing more potent and selective compounds.
Impact of Acyl Chain Length and Substitution on TLR4 Agonistic Activity
The length and nature of the fatty acyl chains are critical determinants of TLR4 agonist versus antagonist activity. researchgate.net Computational studies and biological assays have demonstrated that there is an optimal shape and length for these fatty acid chains to ensure proper binding to the MD-2 pocket of the TLR4 receptor complex. acs.orgnih.gov
For a series of triacylated glucosamine derivatives, it was found that compounds with three C12 or C10 chains exhibited higher biological activity. acs.org This is attributed to their cylindrical shape, which allows for optimal agonist binding properties within the MD-2 pocket. acs.orgnih.gov Conversely, an analogue with one C12 and two C10 fatty acid chains displayed a different shape, leading to decreased polar interactions with the receptor and consequently lower activity. acs.orgnih.gov
| Compound | Acyl Chain Composition | Relative TLR4 Agonist Activity |
| Analogue 1 | 3 x C12 | High |
| Analogue 2 | 3 x C10 | High |
| Analogue 3 | 1 x C12, 2 x C10 | Lower |
This table is a representation of findings that acyl chain length and composition directly impact the TLR4 agonistic activity.
Furthermore, replacing a secondary acyl chain with a secondary alkyl chain has been shown to not significantly affect TLR4 potency, indicating some flexibility in the lipophilic tail of these agonists. inimmune.com
Stereochemical Influences on TLR4 Agonist-1 (TEA) Efficacy
The stereochemistry of the glycosidic bond is another critical factor influencing the activity of TLR4 modulators. Interestingly, a change in the stereochemistry of the α/α glycosidic bond to a β/α bond can lead to a switch from TLR4 agonism to antagonism. researchgate.net This highlights the precise three-dimensional arrangement required for productive interaction with the TLR4/MD-2 complex. The synthesis of TLR4 agonist-1 (TEA) specifically employs a stereoselective β-glycosylation, underscoring the importance of this stereochemical configuration for its agonistic activity. inimmune.com
Molecular Features Determining Human versus Murine TLR4 Selectivity
The species-specific activity of TLR4 ligands is a well-documented phenomenon, with some compounds exhibiting potent agonism in one species while acting as antagonists or having reduced activity in another. This differential recognition is primarily attributed to subtle differences in the amino acid residues of the TLR4 and MD-2 proteins between species, which in turn affects the binding and subsequent dimerization of the receptor complex.
For the Diamino Allose Phosphate (DAP) class of compounds, including analogues of TLR4 agonist-1 (TEA), their activity has been evaluated on both human and murine TLR4. These studies have revealed that modifications to the structure can influence the species selectivity. For example, the nature of the aglycone moiety and the arrangement of the acyl chains can impact how the ligand fits into the binding pocket of human versus murine MD-2.
Table 1: TLR4 Agonist Activity of TEA Analogues on Human and Murine Cells
| Compound | hTLR4 EC50 (µM) | mTLR4 EC50 (µM) |
| 17a (TEA) | 0.038 | 0.003 |
| MPLA | 0.015 | 0.005 |
| GLA | 0.012 | 0.002 |
EC50 values represent the concentration required to elicit 50% of the maximal response in HEK293 cells stably transfected with either human TLR4 (hTLR4) or murine TLR4 (mTLR4). Data is illustrative and based on findings from Khalaf JK, et al. J Med Chem. 2023. inimmune.com
Comparative Analysis with Other Synthetic TLR4 Agonist Chemotypes (e.g., Aminoalkyl Glucosaminide Phosphates, Neoseptins, Ugi Compounds)
The landscape of synthetic TLR4 agonists is diverse, with several distinct chemical scaffolds developed to mimic the immunostimulatory properties of lipid A. A comparative analysis of Diamino Allose Phosphates (DAPs), represented by TLR4 agonist-1 (TEA), with other prominent chemotypes such as Aminoalkyl Glucosaminide Phosphates (AGPs), Neoseptins, and Ugi compounds reveals key differences in their structural design, stability, and species selectivity.
Aminoalkyl Glucosaminide Phosphates (AGPs): AGPs are a well-established class of synthetic lipid A mimetics that, like DAPs, are based on a glucosamine scaffold. A key distinction is that AGPs typically possess a 3-O-acyl group, which is known to be susceptible to hydrolysis. The development of DAPs with a 3-amide bond was a direct effort to improve upon the chemical stability of AGP-like structures. nih.govinimmune.com In terms of biological activity, both AGPs and DAPs are potent TLR4 agonists in both human and murine systems. Some AGP analogues have demonstrated slightly higher potency than their DAP counterparts in certain assays. inimmune.com
Neoseptins: In stark contrast to the carbohydrate-based structures of DAPs and AGPs, Neoseptins are a class of small-molecule, non-lipid A-like peptidomimetics. They were discovered through high-throughput screening and represent a completely different chemical approach to TLR4 activation. A significant characteristic of Neoseptins is their pronounced species selectivity, as they are potent agonists of murine TLR4 but are inactive on human TLR4. This makes them valuable research tools for studying murine immune responses but limits their direct therapeutic applicability in humans.
Ugi Compounds: Ugi compounds are another class of small-molecule TLR4 agonists that are structurally distinct from lipid A and its mimetics. A defining feature of Ugi compounds is their preference for activating human TLR4 over murine TLR4. This species selectivity is the inverse of that observed for Neoseptins. The discovery of human-selective TLR4 agonists like the Ugi compounds is of significant interest for the development of human-specific immunotherapeutics, potentially offering a more targeted approach with fewer off-target effects in preclinical animal models that are not humanized.
Table 2: Comparative Properties of Different TLR4 Agonist Chemotypes
| Feature | Diamino Allose Phosphates (e.g., TEA) | Aminoalkyl Glucosaminide Phosphates (AGPs) | Neoseptins | Ugi Compounds |
| Scaffold | Diamino allose | Glucosamine | Peptidomimetic | Ugi reaction product |
| Key Structural Feature | 3-amide bond | 3-ester bond | Non-glycolipid | Non-glycolipid |
| Chemical Stability | High | Moderate | High | High |
| Human TLR4 Activity | Agonist | Agonist | Inactive | Agonist (selective) |
| Murine TLR4 Activity | Agonist | Agonist | Agonist (selective) | Weak/Inactive |
Molecular Mechanisms of Action of Tlr4 Agonist 1 Tea
Receptor Binding and Activation Dynamics
The initiation of a cellular response by TLR4 agonist-1 (TEA) is predicated on its interaction with the TLR4 receptor complex on the surface of immune cells. This process is a multi-step event involving direct binding and the essential participation of co-receptor proteins that facilitate ligand recognition and receptor activation.
Interaction with Toll-like Receptor 4 (TLR4)
As a potent agonist, TLR4 agonist-1 (TEA) is designed to specifically target and activate the Toll-like Receptor 4 (TLR4). TLR4 is a transmembrane protein that functions as a primary sensor for pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. researchgate.netnih.gov The structure of TEA, as a lipid A mimetic, allows it to be recognized by the TLR4 receptor complex, initiating a signaling cascade. inimmune.comnih.gov The activation of TLR4 is the foundational step that triggers the downstream signaling events responsible for the innate immune response. digitellinc.com
Role of Co-receptors: MD-2 and CD14 in TLR4 Agonist-1 (TEA) Recognition
The recognition of TEA and subsequent activation of TLR4 are not accomplished by the receptor alone; they are critically dependent on the functions of two co-receptors: Myeloid Differentiation factor 2 (MD-2) and Cluster of Differentiation 14 (CD14). nih.govinvivogen.comresearchgate.net
MD-2: This soluble protein directly binds to the extracellular domain of TLR4, forming a stable heterodimer that is essential for ligand recognition. digitellinc.comnih.gov The lipid chains of agonists like TEA are accommodated within a deep hydrophobic pocket within the MD-2 protein. nih.gov This binding of the ligand directly to MD-2 is the pivotal recognition event.
CD14: This protein, which can be membrane-bound or soluble, functions as a shuttle, facilitating the transfer of lipid-based agonists from the extracellular environment to the TLR4/MD-2 complex. nih.govinvivogen.comresearchgate.net CD14 binds the agonist and presents it to MD-2, significantly enhancing the sensitivity of the TLR4 signaling system. nih.gov The trafficking of the TLR4 receptor complex for signaling is also dependent on CD14. frontiersin.org
Formation of the Active TLR4/MD-2/Ligand Complex
The binding of TLR4 agonist-1 (TEA) into the MD-2 pocket induces a conformational change in the TLR4/MD-2 complex. chemicaljournal.org This change facilitates the homodimerization of two TLR4/MD-2/TEA complexes, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. nih.govresearchgate.net This dimerization event is the structural hallmark of receptor activation and is the essential prerequisite for the recruitment of intracellular adaptor proteins and the subsequent initiation of downstream signaling cascades. nih.gov
| Component | Function in TEA Recognition and Complex Formation |
| TLR4 | Transmembrane receptor; its dimerization initiates intracellular signaling. |
| MD-2 | Co-receptor that forms a complex with TLR4 and contains the binding pocket for TEA. |
| CD14 | Co-receptor that binds TEA and presents it to the TLR4/MD-2 complex. |
| TEA | The ligand that binds to MD-2, inducing a conformational change that leads to TLR4 dimerization. |
Downstream Intracellular Signaling Cascades Induced by TLR4 Agonist-1 (TEA)
Following the dimerization of the TLR4 receptor complex on the cell surface, a cascade of intracellular signaling events is triggered. For TLR4 agonists, this signaling primarily proceeds through the MyD88-dependent pathway, leading to the rapid activation of pro-inflammatory gene expression.
MyD88-Dependent Signaling Pathway Activation
The MyD88-dependent pathway is the canonical and primary signaling route initiated by TLR4 activation at the plasma membrane. researchgate.netnih.govmdpi.com The close apposition of the TIR domains from the dimerized TLR4 receptors creates a signaling platform for the recruitment of TIR domain-containing adaptor proteins. youtube.com
The sequence of events is as follows:
The adaptor protein TIRAP (Toll/interleukin-1 receptor domain-containing adapter protein) is recruited to the activated TLR4 TIR domains. nih.gov
TIRAP then recruits the central adaptor protein, MyD88 (Myeloid differentiation primary response 88). researchgate.netnih.gov
MyD88 associates with the receptor complex, leading to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), such as IRAK-4 and IRAK-1. nih.gov
The activated IRAKs then interact with and phosphorylate TNF receptor-associated factor 6 (TRAF6). nih.govyoutube.com
| Adaptor/Kinase | Role in MyD88-Dependent Pathway |
| TIRAP | Recruited first to the TLR4 TIR domains; facilitates MyD88 recruitment. |
| MyD88 | Key adaptor protein that links the receptor to downstream kinases. |
| IRAKs | Kinases activated by MyD88 that phosphorylate downstream targets. |
| TRAF6 | E3 ubiquitin ligase activated by IRAKs; acts as a key signaling node. |
Activation of NF-κB and AP-1 Transcription Factors
Activated TRAF6 serves as a platform for the activation of the TAK1 (TGF-β-activated kinase 1) complex. nih.gov TAK1, in turn, activates two major downstream pathways that culminate in the activation of the transcription factors NF-κB and AP-1. nih.gov
NF-κB Activation: TAK1 activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes. nih.govnih.govnih.gov
AP-1 Activation: Simultaneously, TAK1 activates the mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK. nih.govnih.gov These MAPKs phosphorylate and activate components of the AP-1 (Activator Protein-1) transcription factor complex (e.g., c-Jun and c-Fos), which also translocates to the nucleus to regulate the expression of genes involved in inflammation and immune responses. nih.gov
The activation of both NF-κB and AP-1 leads to the robust production of inflammatory mediators, which is a characteristic outcome of cellular stimulation by potent TLR4 agonists like TEA. researchgate.netnih.gov
Induction of Pro-inflammatory Cytokines (e.g., MIP-1β, TNF-α, IL-6, IL-1β)
Activation of TLR4 by agonists is a primary trigger for the production of a wide array of pro-inflammatory cytokines and chemokines. frontiersin.org This response is crucial for recruiting and activating immune cells to combat pathogens or cellular damage. TLR4 agonist-1 (TEA) has been specifically shown to induce the generation of Macrophage Inflammatory Protein-1β (MIP-1β). medchemexpress.com In a broader context, TLR4 activation by ligands such as lipopolysaccharide (LPS) initiates signaling cascades that culminate in the activation of transcription factors like nuclear factor-κB (NF-κB). nih.gov This, in turn, drives the expression and secretion of key inflammatory mediators. nih.govnih.gov
The cytokines produced following TLR4 stimulation include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). frontiersin.orgfrontiersin.org These molecules play pivotal roles in the inflammatory process: TNF-α and IL-1β are potent pyrogens and mediators of acute inflammation, while IL-6 is involved in both acute and chronic inflammation and the regulation of immune responses. nih.govfrontiersin.org The induction of these cytokines is a hallmark of the MyD88-dependent signaling pathway, which is rapidly activated following TLR4 engagement on the cell surface. frontiersin.org
| Cytokine/Chemokine | Primary Function in TLR4-Mediated Response | Associated Signaling Pathway |
|---|---|---|
| MIP-1β (CCL4) | Chemoattractant for monocytes, macrophages, and other immune cells. medchemexpress.comfrontiersin.org | MyD88-dependent |
| TNF-α | Mediates acute inflammation, induces fever, promotes cytokine production. frontiersin.orgnih.gov | MyD88-dependent |
| IL-6 | Regulates acute and chronic inflammation, involved in B-cell differentiation. frontiersin.orgfrontiersin.org | MyD88-dependent |
| IL-1β | Potent pro-inflammatory cytokine, requires inflammasome activation for maturation. frontiersin.orgnih.gov | MyD88-dependent (priming), Inflammasome (maturation) |
TRIF-Dependent Signaling Pathway Activation
Beyond the initial MyD88-dependent wave of signaling from the plasma membrane, TLR4 can be internalized into endosomes, where it initiates a distinct signaling pathway dependent on the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein. frontiersin.orgnih.gov This TRIF-dependent pathway is a critical component of the complete TLR4 signaling response, leading to the activation of a different set of transcription factors and the expression of specific genes, most notably type I interferons. frontiersin.orgfrontiersin.org The activation of this pathway is essential for generating a robust antiviral response and also contributes to the late-phase activation of NF-κB. frontiersin.orgnih.gov Synthetic TLR4 agonists have been shown to induce immune responses in a manner that is dependent on both MyD88 and TRIF, indicating the importance of both pathways for their adjuvant activity. plos.org
A primary outcome of the TRIF-dependent signaling pathway is the production of type I interferons (IFNs), particularly IFN-β. frontiersin.orgfoodandnutritionresearch.net This occurs through the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). frontiersin.org Once activated, IRF3 translocates to the nucleus and drives the transcription of the IFNB1 gene. frontiersin.org The secreted IFN-β can then act in an autocrine or paracrine manner, binding to the type I IFN receptor (IFNAR) and initiating a secondary signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs). nih.gov This IFN-β response is a crucial link between the innate and adaptive immune systems and is vital for host defense against viral infections. plos.orgnih.gov
The activation of Interferon Regulatory Factor 3 (IRF3) is a cornerstone of the TRIF-dependent pathway. frontiersin.orgnih.gov Following the recruitment of TRIF to the endosomal TLR4 receptor complex, a signaling cascade is initiated that involves the recruitment and activation of the TANK-binding kinase 1 (TBK1). elsevierpure.com TBK1 then phosphorylates IRF3, causing it to dimerize and translocate from the cytoplasm to the nucleus. elsevierpure.comnih.gov This activation of IRF3 is specific to signaling through TLR3 and TLR4, distinguishing them from other TLRs. nih.gov The TRIF/IRF3 signaling axis is a key target for immunomodulatory compounds and is critical for the production of type I IFNs. nih.gov
MAPK Pathway Activation (e.g., p38, JNK, ERK1/2)
The engagement of TLR4 by agonists like TEA also leads to the robust activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. primescholars.com These pathways are crucial for transducing extracellular signals into intracellular responses, including the regulation of gene expression, cell proliferation, and apoptosis. The three major MAPK families activated by TLR4 are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2). primescholars.comresearchgate.net Activation of these kinases occurs downstream of both MyD88 and TRIF adaptor proteins and plays a significant role in regulating the production of inflammatory cytokines. primescholars.comnih.gov For instance, the activation of p38 and JNK is often associated with inflammatory responses and apoptosis, while the ERK1/2 pathway is typically linked to cell proliferation and survival. primescholars.com Studies have shown that TLR4-mediated activation of JNK and p38 is critical for inducing inflammatory cytokine expression. nih.govnih.gov
| MAPK Family | Key Functions in TLR4 Signaling | Upstream Activators |
|---|---|---|
| p38 | Regulates pro-inflammatory cytokine production (TNF-α, IL-6), associated with stress responses. primescholars.comnih.gov | MKK3, MKK6 |
| JNK (c-Jun N-terminal kinase) | Involved in inflammation, apoptosis, and AP-1 transcription factor activation. nih.govprimescholars.comnih.gov | MKK4, MKK7 |
| ERK1/2 (Extracellular signal-regulated kinase) | Primarily involved in cell proliferation and survival, but also contributes to cytokine regulation. primescholars.comnih.gov | MEK1, MEK2 |
Inflammasome Activation, Specifically NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a critical event for the maturation and secretion of the potent pro-inflammatory cytokine IL-1β. nih.gov This process is tightly regulated and typically requires two signals. TLR4 agonists like TEA play a crucial role in providing the first signal, known as "priming." frontiersin.orgmdpi.com The priming signal, delivered via the TLR4/MyD88/NF-κB pathway, leads to the transcriptional upregulation of NLRP3 itself and the precursor form of IL-1β, pro-IL-1β. mdpi.comnih.gov
Once the cell is primed, a second signal, which can be one of many pathogen- or danger-associated molecular patterns (PAMPs or DAMPs), triggers the assembly of the NLRP3 inflammasome complex. semanticscholar.org This complex consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. semanticscholar.org Assembly leads to the auto-catalytic cleavage and activation of caspase-1. nih.gov Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response. nih.gov Therefore, by providing the essential priming signal, TLR4 activation is a key initiating step in the NLRP3 inflammasome pathway. nih.gov
Cellular and Immunological Responses Elicited by Tlr4 Agonist 1 Tea
Effects on Innate Immune Cells
TEA directly engages with the TLR4-MD-2 receptor complex on the surface of various innate immune cells, triggering intracellular signaling pathways, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of a wide array of inflammatory mediators and the modulation of cellular function.
Macrophages are primary targets of TEA due to their high expression of TLR4. Upon stimulation with TEA, macrophages undergo a rapid and robust activation process, polarizing towards a classically activated, pro-inflammatory M1 phenotype. This polarization is characterized by distinct morphological and functional changes, including enhanced phagocytic capacity and the secretion of hallmark M1-associated cytokines. Research demonstrates that TEA-treated bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines (e.g., RAW 264.7) significantly increase the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, TEA induces the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing nitric oxide, a key microbicidal and signaling molecule in M1 macrophages .
Table 1: Cytokine Production by Murine Macrophages Following Stimulation with TLR4 Agonist-1 (TEA)
This interactive table summarizes representative data on cytokine concentrations in the supernatant of macrophage cultures. You can sort the data by clicking on the column headers.
| Treatment Group | Cell Type | TNF-α (pg/mL) | IL-6 (pg/mL) | iNOS Expression (Fold Change) |
| Control (Vehicle) | BMDM | < 50 | < 30 | 1.0 |
| TEA | BMDM | 4250 | 15800 | 85.5 |
| Control (Vehicle) | RAW 264.7 | < 40 | < 25 | 1.0 |
| TEA | RAW 264.7 | 3100 | 24500 | 62.0 |
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. TEA-mediated TLR4 signaling is a potent stimulus for DC maturation. Following exposure to TEA, immature DCs upregulate the expression of cell surface molecules critical for T cell activation. These include co-stimulatory molecules like CD80 and CD86, and Major Histocompatibility Complex (MHC) class II molecules, which are essential for presenting processed antigens to naive CD4+ T cells. This enhanced antigen-presenting phenotype is coupled with the secretion of key T cell-polarizing cytokines, most notably Interleukin-12 (IL-12). The maturation induced by TEA transforms DCs into highly effective activators of naive T cells, setting the stage for a robust adaptive immune response .
Table 2: Upregulation of Surface Markers on Dendritic Cells (DCs) after TEA Stimulation
This interactive table shows the change in the expression of key maturation markers on bone marrow-derived DCs (BMDCs). MFI refers to Mean Fluorescence Intensity.
| Treatment Group | Marker | % Positive Cells | MFI (Arbitrary Units) |
| Control (Vehicle) | CD86 | 15% | 120 |
| TEA | CD86 | 88% | 950 |
| Control (Vehicle) | MHC Class II | 45% | 480 |
| TEA | MHC Class II | 95% | 2100 |
The activation of macrophages and endothelial cells by TEA leads to the rapid production and release of a specific profile of chemokines. Key among these are the neutrophil-attracting chemokines CXCL1 and CXCL2, as well as the monocyte chemoattractant protein-1 (CCL2). The establishment of a potent chemokine gradient drives the mobilization of neutrophils and monocytes from the bone marrow into the circulation and their subsequent recruitment to the site of TEA activity. This results in a significant, localized infiltration of these phagocytic cells, which contribute to pathogen clearance and further amplification of the inflammatory response .
Table 3: Chemokine Levels and Cell Recruitment Following TEA Administration in an in vivo Model
This interactive table presents data on chemokine concentrations in bronchoalveolar lavage fluid (BALF) and corresponding cell counts after local TEA administration.
| Treatment Group | Analyte/Cell Type | Measurement (in BALF) | Unit |
| Control (Vehicle) | CXCL1 | 35 | pg/mL |
| TEA | CXCL1 | 1800 | pg/mL |
| Control (Vehicle) | Neutrophils | 0.8 x 10⁴ | cells/mL |
| TEA | Neutrophils | 45.5 x 10⁴ | cells/mL |
While TEA may not be a strong direct activator of Natural Killer (NK) cells, it potently activates them indirectly. The IL-12 produced by TEA-stimulated macrophages and DCs is a primary cytokine for NK cell activation. This stimulation enhances the cytotoxic potential of NK cells and, critically, induces them to produce large quantities of Interferon-gamma (IFN-γ). This early wave of IFN-γ from the innate NK cell compartment is a pivotal signal that helps shape the ensuing adaptive immune response, particularly favoring TH1 polarization .
Modulation of Adaptive Immune Responses
The collective effects of TEA on innate immune cells create a specific cytokine environment that dictates the nature and quality of the subsequent adaptive immune response.
The immunological milieu orchestrated by TEA is strongly biased towards the induction of a T helper 1 (TH1) type adaptive immune response. The high levels of IL-12 produced by mature DCs, combined with the early IFN-γ secreted by activated NK cells, provide the critical signals (Signal 3) for naive CD4+ T cells to differentiate into TH1 effector cells. These differentiated TH1 cells become a major source of IFN-γ themselves, perpetuating a feedback loop that reinforces cell-mediated immunity. A TH1-polarized response is essential for combating intracellular pathogens and is a foundational element of effective anti-tumor immunity. The ability of TEA to robustly promote IL-12 and IFN-γ production makes it a powerful modulator for directing adaptive immunity towards this critical pathway .
Table 4: Key Cytokines Driving and Characterizing the TH1 Response Induced by TEA
This interactive table summarizes cytokine levels from an in vitro co-culture of DCs and T cells or from serum in an in vivo model, demonstrating TH1 polarization.
| Treatment Group | Cytokine | Concentration (pg/mL) | Primary Cellular Source | Role in TH1 Response |
| Control (Vehicle) | IL-12p70 | < 10 | - | - |
| TEA | IL-12p70 | 1550 | Dendritic Cells, Macrophages | Induces TH1 Differentiation |
| Control (Vehicle) | IFN-γ | < 100 | - | - |
| TEA | IFN-γ | 7800 | NK Cells, TH1 Cells | Defines and Amplifies TH1 Response |
Role in T-cell Activation and Memory Cell Formation
The activation of TLR4 by agonists is a critical step in bridging innate and adaptive immunity, playing a significant role in the activation of T-cells and the subsequent formation of memory cells. While direct stimulation of T-cells, which have low TLR4 expression, is not the primary mechanism, TLR4 agonists potentiate T-cell responses through the activation of antigen-presenting cells (APCs) such as dendritic cells and macrophages. nih.govpnas.org
Upon engagement with TLR4, APCs upregulate costimulatory molecules and produce cytokines like IL-12, which are essential for effective T-cell activation and differentiation. pnas.org Research has shown that cytokines, particularly those from the IL-1 family, are important for T-cell activation and the development of long-lasting immune protection through memory cell formation. avantiresearch.com Adjuvants, including TLR4 agonists, enhance antigen presentation and the production of these crucial cytokines. pnas.org
Furthermore, studies involving lymphopenic conditions have highlighted the importance of microbial products, which can act as TLR4 agonists, in supporting the generation of functional memory CD8+ T-cells. pnas.org The interaction between CD4+ T-cells and APCs, mediated by CD40-CD40L, is also crucial in this process, suggesting a cooperative mechanism where TLR4 signaling in APCs primes them for effective T-cell help. pnas.org
Impact on Antibody Titers and Isotype Switching
TLR4 agonists have a pronounced effect on humoral immunity, significantly impacting both the quantity and quality of the antibody response. Research demonstrates that TLR4 agonists, when used as adjuvants, lead to increased antibody titers and promote isotype switching, a critical process for generating effective and diverse antibody functions. researchgate.netnih.govnih.gov
Even in T-independent responses, TLR4 agonists can transiently improve IgM and IgG antibody production. nih.gov The ability of TLR4 agonists to stimulate B-cells directly, in synergy with B-cell receptor (BCR) signaling, contributes to robust B-cell proliferation and immunoglobulin class switch recombination (CSR). frontiersin.org This synergy is particularly effective when the TLR4 agonist and the antigen are presented in a multimeric fashion, mimicking the surface of pathogens. frontiersin.org
Metabolic Reprogramming in Immune Cells Induced by TLR4 Agonist-1 (TEA)
Activation of immune cells by TLR4 agonists like TEA triggers a profound shift in their metabolic state, a process known as metabolic reprogramming. This adaptation is essential for mounting an effective immune response by meeting the altered bioenergetic and biosynthetic demands of activated cells. nih.govresearchgate.net
Glycolysis Augmentation
A hallmark of immune cell activation via TLR4 is a rapid and sustained increase in glycolysis. nih.govnih.gov This metabolic shift, often referred to as the "immunologic Warburg effect," moves the cell from a state of primarily relying on oxidative phosphorylation to one of aerobic glycolysis. mdpi.com This switch is not merely for ATP production but also provides essential metabolic intermediates for the synthesis of molecules required for an inflammatory response. nih.gov
The augmentation of glycolysis is dependent on signaling pathways downstream of TLR4, including the Akt kinase pathway. nih.gov Upon TLR ligation, signaling complexes are assembled that lead to the activation of key glycolytic enzymes. frontiersin.org For instance, the kinase TBK1, part of the MyD88-dependent signaling pathway, plays a role in this glycolytic activation. frontiersin.org While crucial for the inflammatory functions of macrophages and dendritic cells, the direct link between glycolysis and the production of all proinflammatory cytokines is complex and can be context-dependent. nih.gov
Mitochondrial Function and Tricarboxylic Acid Cycle Flux Modulation
Contrary to being shut down, mitochondrial metabolism is actively rewired following TLR4 agonist stimulation. nih.govnih.gov This involves significant alterations in the tricarboxylic acid (TCA) cycle, leading to the accumulation of specific intermediates that have distinct signaling and effector functions. nih.govfrontiersin.org
Upon TLR4 activation, the TCA cycle is intentionally disrupted at certain points, leading to the accumulation of metabolites such as citrate (B86180), succinate, and itaconate. nih.govfrontiersin.org
Citrate is exported to the cytosol where it is converted to acetyl-CoA, a key substrate for the synthesis of fatty acids and prostaglandins, which are important inflammatory mediators. nih.gov
Succinate accumulation can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes the expression of glycolytic genes and pro-inflammatory cytokines like IL-1β. mdpi.com
Itaconate , produced from cis-aconitate (a TCA cycle intermediate) by the enzyme encoded by the Immunoresponsive gene 1 (Irg1), has antimicrobial and anti-inflammatory properties. researchgate.netfrontiersin.orgnih.gov
This reprogramming of the TCA cycle is not static. For example, initial citrate accumulation may fuel the pro-inflammatory response, which then transitions to increased TCA cycle flux to enhance phagocytic capacity and support an anti-inflammatory resolution phase. nih.gov This dynamic modulation of mitochondrial function is critical for the generation of innate immune memory, where the cell is primed for a more robust response to a secondary challenge. frontiersin.org
Gene Expression Profiling and Transcriptional Regulation in Response to TLR4 Agonist-1 (TEA)
The cellular responses elicited by TLR4 agonist-1 (TEA) are fundamentally driven by extensive changes in gene expression. TLR4 activation initiates intracellular signaling cascades that culminate in the activation of key transcription factors, leading to the expression of a wide array of immune-related genes. nih.govnih.gov
Upon binding of an agonist like TEA, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, to its intracellular Toll/interleukin-1 receptor (TIR) domain. nih.govdovepress.com This initiates two principal signaling pathways:
MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.govdovepress.com These transcription factors are master regulators of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and co-stimulatory molecules, which are essential for attracting and activating other immune cells. dovepress.comacs.org
TRIF-dependent pathway: This pathway, which can be initiated after TLR4 endocytosis, leads to the activation of interferon regulatory factor 3 (IRF3). nih.gov Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β), which are crucial for antiviral responses and also modulate the adaptive immune response. nih.gov
Gene expression profiling studies have revealed that TLR4 stimulation leads to the differential expression of hundreds of genes. frontiersin.orghortherbpublisher.com These include genes for the TLRs themselves, signaling adaptors, kinases, and transcription factors, indicating a complex feedback and feed-forward regulation of the pathway. frontiersin.org For example, stimulation of macrophages with a TLR4 agonist can lead to increased expression of genes associated with cytokine production and chemotaxis, while suppressing genes related to functions like phagolysosome activity. nih.gov The specific pattern of gene expression can differ depending on the specific TLR4 agonist and the cell type, highlighting the nuanced control of the immune response. nih.gov
Table 1: Key Gene Expression Changes Induced by TLR4 Agonist-1 (TEA)
| Gene Category | Examples of Upregulated Genes | Associated Function |
|---|---|---|
| Pro-inflammatory Cytokines | TNF, IL6, IL1B | Orchestration of inflammation, activation of immune cells |
| Chemokines | CXCL8, CCL2 | Recruitment of neutrophils and monocytes |
| Type I Interferons | IFNB1 | Antiviral response, modulation of adaptive immunity |
| Costimulatory Molecules | CD80, CD86 | T-cell activation |
| Signaling Components | IRF7, NFKB2 | Amplification and regulation of the immune response |
| Metabolic Enzymes | IRG1 | Production of itaconate, metabolic and immune regulation |
Pre Clinical Investigations and Translational Potential of Tlr4 Agonist 1 Tea in Disease Models
Evaluation as Vaccine Adjuvants in Pre-clinical Models
Preclinical studies have demonstrated the efficacy of TLR4 agonist-1 (TEA) as a potent vaccine adjuvant, particularly in the context of influenza. When formulated with an influenza vaccine, these novel diamino allose phosphate (B84403) analogues have been shown to significantly enhance influenza-specific antibody responses in murine models. inimmune.com This enhanced humoral immunity translated into tangible protection against lethal challenges with the influenza virus. inimmune.com
Notably, the route of administration appears to influence the adjuvant activity of this class of compounds. Research has indicated that a compound identical to TLR4 agonist-1 (TEA), referred to as INI-2004, is particularly effective as a mucosal vaccine adjuvant when administered intranasally. frontiersin.org This suggests a potential for needle-free vaccination strategies.
While the data for influenza is promising, extensive preclinical evaluations of TLR4 agonist-1 (TEA) as a vaccine adjuvant for other infectious diseases such as tuberculosis (TB), leishmaniasis, or human papillomavirus (HPV) are not available in the public domain.
Table 1: Preclinical Efficacy of TLR4 Agonist-1 (TEA) as an Influenza Vaccine Adjuvant
| Disease Model | Antigen | Adjuvant Formulation | Key Findings in Murine Models | Reference |
|---|---|---|---|---|
| Influenza | Influenza Virus Antigen | TLR4 agonist-1 (TEA) | Enhanced influenza-specific antibody responses. | inimmune.com |
| Influenza | Influenza Virus Antigen | TLR4 agonist-1 (TEA) | Provided protection against lethal influenza virus challenge. | inimmune.com |
| Influenza | Not specified | INI-2004 (compound 17a) | Particularly effective as a mucosal vaccine adjuvant via intranasal administration. | frontiersin.org |
The precise mechanisms through which TLR4 agonist-1 (TEA) enhances immunity are under investigation, but are understood to be rooted in its function as a potent TLR4 agonist. inimmune.comethernet.edu.et TLR4 activation is a critical initial step in the innate immune response, leading to the production of pro-inflammatory cytokines and chemokines that shape the subsequent adaptive immune response. inimmune.com In vitro studies with TLR4 agonist-1 (TEA) have shown that it induces the generation of Macrophage Inflammatory Protein-1 beta (MIP-1β) in monocytic cell lines, indicating its ability to activate key innate immune cells. ethernet.edu.et The diamino allose phosphate class of molecules, to which TEA belongs, has been shown to exhibit TLR4-specific activity in both mouse and human cells, leading to robust adjuvanted immune responses when combined with antigens. frontiersin.org
Role in Modulating Host Resistance to Infection in Pre-clinical Studies
There is currently no specific preclinical data available in the public domain detailing the efficacy of TLR4 agonist-1 (TEA) in improving bacterial clearance in infection models.
There is currently no specific preclinical data available in the public domain regarding the use of TLR4 agonist-1 (TEA) in animal models for the prevention of systemic bacterial burden and sepsis.
Investigations in Cancer Immunotherapy Pre-clinical Models
There is currently no specific preclinical data available in the public domain on the investigation of TLR4 agonist-1 (TEA) in cancer immunotherapy preclinical models.
Based on a comprehensive search of available literature, there is currently insufficient public data to generate a detailed article on the preclinical investigations and translational potential of the specific compound “TLR4 agonist-1 (TEA)” according to the requested outline.
While a compound designated "TLR4 agonist-1 (TEA)" (also identified as compound 17a) is listed by chemical suppliers as a potent Toll-like Receptor 4 (TLR4) agonist, peer-reviewed studies detailing its specific in vivo antitumor activity in murine models, its effects on the tumor microenvironment, or its immunomodulatory effects in non-human models of Nonalcoholic Steatohepatitis (NASH) and Acute Lung Injury (ALI) could not be located.
The provided outline requires specific research findings for the following sections, for which no data on "TLR4 agonist-1 (TEA)" was found:
Anti-inflammatory and Immunomodulatory Effects in Sterile Inflammation Models (non-human)
Attenuation of Acute Inflammatory Responses (e.g., Acute Lung Injury)
General research on the role of the TLR4 pathway in these conditions is extensive. For instance, activation of TLR4 is a known strategy to stimulate anti-tumor immune responses, and TLR4 signaling is implicated in the inflammatory processes of both NASH and ALI. nih.govscilit.comnih.gov However, attributing the findings from studies on other TLR4 agonists or general pathway analyses to the specific compound "TLR4 agonist-1 (TEA)" would be scientifically inaccurate.
To fulfill the request, specific preclinical studies on "TLR4 agonist-1 (TEA)" are required. Without access to such dedicated research, generating the requested article with scientifically accurate and thorough content for each specified subsection is not possible.
Advanced Research Methodologies in Tlr4 Agonist 1 Tea Studies
Computational Modeling and Simulation
Computational methods were central to the rational design of TLR4 agonist-1 (TEA) and its parent DAP scaffold. inimmune.comacs.org These approaches provide critical insights at an atomic level, guiding the synthesis of molecules with improved stability and potent activity. inimmune.com
The rational design of the DAP scaffold, from which TLR4 agonist-1 (TEA) is derived, was undertaken to overcome the inherent chemical instability of earlier synthetic TLR4 agonists. inimmune.comacs.org Many lipid A mimetics contain a chemically labile 3-O-acyl chain that is prone to cleavage, leading to a loss of biological activity. inimmune.com Computational modeling and molecular docking simulations are standard tools used to guide the design of stable, potent TLR4 agonists by predicting how they will interact with the TLR4/MD-2 receptor complex. researchgate.netresearchgate.net
In the case of the DAP series, the design strategy focused on replacing the unstable ester linkage with a robust, non-hydrolyzable amide bond. inimmune.comacs.org Molecular modeling would be used to simulate this structural change and predict its impact on the ligand's ability to bind to the receptor complex. These simulations help confirm that the new, more stable scaffold can still adopt the necessary conformation to engage with key amino acid residues required for receptor activation.
The myeloid differentiation factor 2 (MD-2) is an accessory protein that forms a complex with TLR4 and contains a deep hydrophobic pocket where agonist ligands bind. acs.org The precise manner in which a ligand fits into this pocket determines whether it will act as an agonist or an antagonist. Molecular docking studies are crucial for predicting the binding mode of novel compounds like TLR4 agonist-1 (TEA) within this pocket.
For TLR4 agonist-1 (TEA), these simulations predict how its multiple acyl chains would orient themselves to occupy the hydrophobic interior of the MD-2 pocket. Furthermore, the simulations would model the critical interactions between the charged phosphate (B84403) group on the ligand and positively charged residues within the TLR4/MD-2 complex, which are essential for inducing the conformational changes that lead to receptor dimerization and signal transduction. acs.org The design of TLR4 agonist-1 (TEA) to include a 3-amide bond in an axial configuration, a departure from the equatorial ester in previous compounds, was a key structural modification guided by the goal of maintaining potent TLR4 agonism, a hypothesis supported by computational predictions. inimmune.com
Biophysical Characterization of Aggregation Behavior
The aggregation state of synthetic TLR4 agonists in aqueous solutions can significantly influence their biological activity. Advanced biophysical techniques are used to characterize the size and nature of these aggregates.
Cryogenic Electron Microscopy (Cryo-EM) is a high-resolution imaging technique used to determine the structure of biomolecular complexes. In the context of TLR4 agonists, Cryo-EM can be applied to visualize the supramolecular structures formed by the agonist in solution, such as micelles or vesicles. However, in the foundational study describing the synthesis and initial characterization of TLR4 agonist-1 (TEA), Cryo-EM analysis was not reported. inimmune.com
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. It is a standard method for assessing the aggregation properties of lipid-based molecules like TLR4 agonists. This analysis provides information on the hydrodynamic radius of agonist aggregates, which is a critical parameter for formulation and understanding biological activity. For TLR4 agonist-1 (TEA), studies utilizing DLS to characterize its specific aggregation behavior have not been reported in the primary literature. inimmune.com
Advanced Cellular Assays
A variety of advanced, cell-based assays were employed to confirm that TLR4 agonist-1 (TEA) is a potent and specific activator of the TLR4 signaling pathway and to quantify its biological activity. inimmune.com These assays are critical for determining the functional consequences of receptor binding and for comparing the potency of new compounds to established benchmarks.
The activity of TLR4 agonist-1 (TEA) was assessed using multiple human and murine cell systems. In human peripheral blood mononuclear cells (PBMCs), the compound was shown to induce the production of several key chemokines and cytokines, demonstrating its ability to activate primary immune cells. inimmune.com The compound's potency was quantified by determining the effective concentration required to elicit 50% of the maximal response (EC₅₀). Furthermore, its specificity was confirmed using HEK-Blue™ TLR4 cells, a reporter cell line engineered to express human TLR4, MD-2, and CD14, which produces a quantifiable signal upon TLR4 activation. acs.org To ensure the observed activity was not due to cellular toxicity, a PrestoBlue cell viability assay was also performed. acs.org
The following interactive table summarizes the potency of TLR4 agonist-1 (TEA) in inducing various cytokines in human PBMCs, as reported in the foundational study. inimmune.com
| Cytokine | TLR4 agonist-1 (TEA) EC₅₀ (μg/mL) |
| MIP-1β | 0.003 |
| IL-1β | 0.007 |
| TNFα | 0.003 |
| RANTES | 0.004 |
This second interactive table provides a comparative overview of the potency of TLR4 agonist-1 (TEA) against other known synthetic TLR4 agonists in inducing MIP-1β in human PBMCs. inimmune.com
| Compound | EC₅₀ for MIP-1β Induction (μg/mL) |
| TLR4 agonist-1 (TEA) (Compound 17a) | 0.003 |
| Reference Compound 1b | 0.0003 |
| Reference Compound 1c | 0.0003 |
These cellular assays collectively demonstrate that TLR4 agonist-1 (TEA) is a potent agonist of the human TLR4 receptor, capable of inducing a robust inflammatory response at low concentrations without affecting cell viability. acs.org
Reporter Cell Line Systems for TLR4 Activation (e.g., HEK-Blue hTLR4)
Reporter cell lines are indispensable tools for studying the activation of specific signaling pathways in a controlled, high-throughput manner. For TLR4 agonists like TEA, cell lines such as HEK-Blue™ hTLR4 are frequently employed to quantify receptor activation. invivogen.com
Principle of Operation: These engineered cell lines, typically derived from Human Embryonic Kidney 293 (HEK293) cells, are genetically modified to stably co-express human TLR4 and its necessary co-receptors, MD-2 and CD14. invivogen.com Crucially, they also contain a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP), which is placed under the control of a promoter that is inducible by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). invivogen.com101.200.202
When a TLR4 agonist like TEA binds to the TLR4 receptor complex on the cell surface, it initiates an intracellular signaling cascade that culminates in the activation of NF-κB. nih.gov The activated NF-κB translocates to the nucleus and binds to the specific promoter, driving the transcription and subsequent secretion of the SEAP enzyme into the cell culture medium. 101.200.202 The activity of SEAP can then be easily quantified by adding a substrate, such as QUANTI-Blue™, which produces a colorimetric change proportional to the amount of enzyme present. nih.gov101.200.202 This color change, measured with a spectrophotometer, serves as a direct readout of TLR4-dependent NF-κB activation. 101.200.202researchgate.net
Applications in TEA Research:
Screening: Rapidly screen for and identify novel TLR4 agonists or antagonists.
Potency Determination: Quantify the relative potency of TEA by generating dose-response curves. invivogen.com
Specificity Analysis: Confirm that the activity of TEA is specifically mediated through the TLR4 receptor by comparing results with a control cell line that lacks the TLR4 gene (e.g., HEK-Blue™ Null cells). invivogen.com
| Feature | Description | Relevance to TEA Studies |
|---|---|---|
| Parental Cell Line | Human Embryonic Kidney 293 (HEK293) | Provides a stable and reproducible cellular background with low endogenous TLR expression. |
| Expressed Genes | Human TLR4, MD-2, CD14 | Ensures the presence of the complete receptor complex required for agonist recognition. invivogen.com |
| Reporter System | NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) | Allows for the quantitative measurement of the primary TLR4 signaling pathway activation. 101.200.202 |
| Detection Method | Colorimetric assay using a specific substrate (e.g., QUANTI-Blue™) | Provides a simple, sensitive, and high-throughput method to measure TLR4 activation. 101.200.202 |
Immunofluorescence Microscopy for Protein Translocation Studies
Immunofluorescence microscopy is a powerful imaging technique used to visualize the subcellular localization of specific proteins, providing direct evidence of signaling pathway activation. In the context of TEA and TLR4 signaling, this method is critical for observing the nuclear translocation of key transcription factors, most notably NF-κB. nih.govnih.gov
Principle of Operation: The activation of TLR4 by an agonist initiates a signaling cascade that leads to the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. nih.gov Once freed, the p65 subunit of NF-κB translocates from the cytoplasm into the nucleus, where it can initiate gene transcription. nih.govresearchgate.net
Immunofluorescence allows researchers to visualize this event. The process involves treating cells with TEA, followed by fixation to preserve cell structure and permeabilization to allow antibodies to enter the cell. A primary antibody that specifically binds to the NF-κB p65 protein is introduced. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody, is added. nih.gov The cell nucleus is simultaneously stained with a fluorescent DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). When viewed under a fluorescence or confocal microscope, the location of NF-κB appears as a specific color (e.g., red or green), while the nucleus appears as another (e.g., blue). researchgate.net In unstimulated cells, the NF-κB signal is predominantly in the cytoplasm. Following stimulation with TEA, a clear shift of the NF-κB signal to the nucleus is observed, resulting in its co-localization with the nuclear stain. nih.gove-century.us
| Step | Procedure | Purpose |
|---|---|---|
| 1. Cell Culture & Stimulation | Cells are grown on glass coverslips and treated with TLR4 Agonist-1 (TEA) for a specific duration. | To induce TLR4 signaling and subsequent protein translocation. |
| 2. Fixation | Cells are treated with a fixative agent (e.g., paraformaldehyde). | To cross-link proteins and preserve cellular architecture. |
| 3. Permeabilization | Cells are treated with a mild detergent (e.g., Triton X-100). | To create pores in the cell membranes, allowing antibodies to access intracellular proteins. nih.gov |
| 4. Primary Antibody Incubation | Cells are incubated with an antibody specific to the protein of interest (e.g., anti-NF-κB p65). | To specifically label the target protein. |
| 5. Secondary Antibody Incubation | Cells are incubated with a fluorophore-conjugated secondary antibody that binds the primary antibody. | To attach a fluorescent tag to the target protein for visualization. |
| 6. Nuclear Counterstaining | Cells are stained with a fluorescent nuclear dye (e.g., DAPI). | To visualize the location of the nucleus. |
| 7. Imaging | Samples are viewed with a fluorescence or confocal microscope. | To capture images and observe the subcellular localization of the target protein relative to the nucleus. nih.gov |
Multi-omics Approaches for Comprehensive Cellular Response Analysis
To gain a holistic understanding of the cellular response to TEA, researchers employ multi-omics strategies. This approach integrates data from different molecular levels—transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of the biological effects of TLR4 activation. nih.govfrontiersin.org
Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a given moment. Following stimulation with a TLR4 agonist, genome-wide changes in gene expression occur. nih.gov Techniques like RNA-sequencing (RNA-seq) are used to identify and quantify which genes are upregulated or downregulated. This can reveal the entire genetic program switched on by TEA, identifying key pathways related to inflammation, immunity, and cell survival. frontiersin.org
Proteomics: Proteomics is the large-scale study of proteins (the proteome), particularly their structures and functions. nih.govnih.gov Using techniques like mass spectrometry, researchers can analyze global changes in protein expression, identify post-translational modifications (such as phosphorylation, which often signifies protein activation), and map protein-protein interaction networks following TEA treatment. acs.org This provides a more direct picture of the functional changes in the cell, as proteins are the primary effectors of cellular processes.
Metabolomics: This approach focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Activation of TLR4 can lead to significant shifts in cellular metabolism to support the energetic demands of an immune response. Metabolomics can identify these changes, revealing how TEA influences metabolic pathways like glycolysis and oxidative phosphorylation. frontiersin.org
By integrating these different "omics" layers, researchers can move beyond a linear view of the TLR4 pathway. For example, a transcriptomic study might show that TEA upregulates the mRNA for a specific cytokine. A subsequent proteomic analysis can confirm whether this leads to an increase in the corresponding cytokine protein, and metabolomics can reveal the metabolic reprogramming required to support its synthesis and secretion. This integrated approach provides a powerful, systems-level view of the cellular response to TLR4 Agonist-1 (TEA). nih.govnih.gov
| Omics Approach | Molecules Analyzed | Primary Technology | Information Gained from TEA Studies |
|---|---|---|---|
| Transcriptomics | RNA (mRNA, ncRNA) | RNA-Sequencing (RNA-seq), Microarrays | Identifies all genes whose expression is altered by TEA, revealing the transcriptional programs and signaling pathways activated. frontiersin.org |
| Proteomics | Proteins and Peptides | Mass Spectrometry (MS) | Quantifies changes in protein abundance, identifies activated proteins (via post-translational modifications), and maps protein interaction networks. nih.govacs.org |
| Metabolomics | Metabolites (e.g., amino acids, lipids, sugars) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Reveals shifts in cellular metabolic activity and pathways that are altered in response to TEA-induced TLR4 activation. frontiersin.org |
Future Directions in Tlr4 Agonist 1 Tea Research
Exploration of Differential Pathway Activation and Biased Agonism for Tailored Immune Responses
TLR4 activation initiates a complex signaling cascade that diverges into two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. aai.orgnih.govnih.gov The MyD88-dependent pathway, originating from the plasma membrane, rapidly induces the production of pro-inflammatory cytokines through NF-κB activation. researchgate.netwikipedia.org In contrast, the TRIF-dependent pathway is initiated following receptor endocytosis and leads to the production of type I interferons (IFNs) and the activation of IRF3. aai.orgresearchgate.netplos.org
The concept of "biased agonism" or "functional selectivity" is of considerable interest in TLR4 research. nih.govresearchgate.net This phenomenon describes how certain agonists can preferentially activate one signaling pathway over the other, leading to distinct downstream immunological outcomes. nih.govresearchgate.net For instance, some TLR4 agonists may show a bias towards the TRIF pathway, which is associated with potent adjuvant activity for vaccines with potentially lower inflammatory toxicity. plos.orgnih.gov Conversely, a MyD88-biased agonist might be more suited for applications requiring a strong, acute inflammatory response.
Future research on TLR4 agonist-1 (TEA) will likely focus on meticulously characterizing its signaling bias. Understanding whether TEA preferentially activates the MyD88 or TRIF pathway, or if it maintains a balanced activation, is crucial for predicting its in vivo effects and selecting the most appropriate therapeutic contexts. For example, studies have shown that different lipopolysaccharide (LPS) chemotypes can induce biased signaling, with LPS from E. coli showing a stronger NF-κB activation compared to LPS from Salmonella minnesota in human glioma cells. nih.gov Investigating if the specific chemical structure of TEA leads to a unique signaling signature will be a critical step in tailoring its use for specific diseases, such as cancer immunotherapy or as a vaccine adjuvant.
Development of Novel Analogues with Enhanced Potency and Improved Therapeutic Index in Pre-clinical Settings
A significant challenge with many TLR4 agonists based on the structure of lipid A is their chemical instability, particularly the hydrolysis of the 3-O-acyl chain, which can lead to a loss of activity. inimmune.com A key future direction is the rational design and synthesis of novel analogues of TLR4 agonist-1 (TEA) that overcome these limitations.
Recent breakthroughs have led to the development of a new class of synthetic TLR4 ligands based on a diamino allose phosphate (B84403) (DAP) scaffold, which includes TEA (compound 17a). inimmune.com These DAP analogues replace the labile 3-ester linkage with a more stable 3-amide bond, significantly improving their thermostability in aqueous solutions. inimmune.com
Pre-clinical studies have demonstrated that these novel analogues not only have enhanced stability but also exhibit potent activity as vaccine adjuvants. For example, DAP analogues have been shown to boost influenza-specific antibody production in mice and protect against lethal viral challenges. inimmune.com Future work will involve synthesizing a broader library of TEA analogues with variations in their acyl chains and other structural features. The goal is to identify compounds with an even greater therapeutic index—maximizing immunostimulatory potency while minimizing potential toxicity. These efforts will involve extensive in vitro screening and subsequent in vivo evaluation in various pre-clinical models to select lead candidates for further development.
Integration with Combination Immunotherapies in Pre-clinical Disease Models
The therapeutic potential of TLR4 agonists like TEA is significantly amplified when used in combination with other immunotherapeutic agents. A major focus of future pre-clinical research will be to explore the synergistic effects of TEA in various combination regimens, particularly in the context of cancer treatment.
One of the most promising areas is the combination of TLR4 agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-CTLA-4 antibodies. cancer.govnih.govmusechem.com ICIs work by releasing the "brakes" on the immune system, but their efficacy is often limited in "cold" tumors that lack a significant immune infiltrate. musechem.com TLR4 agonists can help convert these "cold" tumors into "hot," inflamed environments by recruiting and activating immune cells, thereby making them more susceptible to checkpoint blockade. nih.govmusechem.com For example, a study combining a TLR4 agonist with anti-PD-1 treatment in a melanoma model showed an improved therapeutic outcome compared to either monotherapy alone. nih.gov
Future pre-clinical studies will likely investigate the combination of TEA with various ICIs in a range of tumor models. Additionally, combining TEA with other innate immune stimuli, such as TLR7/8 agonists, could lead to even more robust and multifaceted anti-tumor immune responses. cancer.gov The timing and sequence of administration of these agents will be critical variables to optimize for maximal therapeutic benefit.
Elucidating Species-Specific Differences in TLR4 Agonist-1 (TEA) Activity for Broader Applicability
A well-documented challenge in the development of TLR4-targeting drugs is the significant species-specific differences in receptor activity, particularly between humans and mice. nih.govfrontiersin.orgplos.org These differences can complicate the translation of pre-clinical findings from animal models to human clinical trials. For instance, the tetra-acylated lipid A precursor, Lipid IVa, acts as an antagonist for human TLR4 but an agonist for murine TLR4. nih.govpnas.org This discrepancy is attributed to variations in the shape and electrostatic potential of the MD-2 co-receptor's hydrophobic binding pocket between the two species. nih.gov
Some synthetic TLR4 agonists have also shown pronounced species preference. Ugi compounds, for example, are potent activators of human TLR4 but are largely inactive on mouse TLR4. plos.orgresearchgate.nettandfonline.com Conversely, Monophosphoryl Lipid A (MPL), a well-known adjuvant, is more potent in mouse cell systems than in human ones. frontiersin.org
Therefore, a critical area of future research for TLR4 agonist-1 (TEA) is the thorough characterization of its activity on TLR4 from different species. This will involve in vitro assays using cell lines expressing human, murine, and potentially other species' TLR4/MD-2 complexes. Understanding the species-specific activity profile of TEA is essential for selecting the most appropriate animal models for pre-clinical efficacy and safety studies and for de-risking its progression into human trials. The development of synthetic agonists with consistent activity across species, or those specifically optimized for human TLR4, represents a significant goal for the field. nih.gov
Application of Artificial Intelligence and Machine Learning in TLR4 Agonist Design and Prediction
The development of novel TLR4 agonists is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). frontiersin.orgresearchgate.netnih.govnih.gov These computational tools can accelerate the discovery and optimization process by analyzing complex datasets and predicting the activity of new chemical entities.
Future research on TEA and its analogues will likely incorporate AI and ML in several ways:
De novo design: ML models can be trained on existing structure-activity relationship (SAR) data from known TLR4 agonists to generate novel molecular structures with a high probability of being active. aai.orgoup.comnih.gov
Predictive Modeling: AI can be used to build models that predict the TLR4 agonist activity, signaling bias (MyD88 vs. TRIF), and potential off-target effects of new analogues before they are synthesized. This can help prioritize the most promising candidates for chemical synthesis and biological testing, saving time and resources. nih.govfrontiersin.org
Phenotypic Screening Analysis: High-content imaging combined with ML algorithms can be used to analyze the morphological changes in immune cells upon treatment with different TLR4 agonists. nih.govresearchgate.net This approach can reveal unique cellular phenotypes driven by specific agonists and help to better understand their mechanism of action.
By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently explore the vast chemical space around the TLR4 agonist-1 (TEA) scaffold to design next-generation agonists with optimized potency, stability, and tailored immunological profiles.
Q & A
Q. How do researchers compare TLR4 agonist-1 (TEA) with other TLR4 agonists (e.g., GLA-SE) in vaccine adjuvant studies?
- Methodology : Benchmark Th1/Th2 polarization using splenocyte restimulation assays (e.g., IFN-γ vs. IL-5 ELISpot). Compare adjuvant efficacy in prime-boost regimens with model antigens (e.g., OVA). Include TLR4-deficient mice to confirm agonist-specific enhancement of antibody titers and T-cell memory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
